molecular formula C4H3ClN2O B1614362 2-Chloro-1H-imidazole-5-carbaldehyde CAS No. 1333235-40-7

2-Chloro-1H-imidazole-5-carbaldehyde

Cat. No. B1614362
CAS RN: 1333235-40-7
M. Wt: 130.53 g/mol
InChI Key: FEHGRRSOGWDXJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde” starts from valeronitrile and methanol in the presence of acetyl chloride . This approach avoids the environmental pollution from hydrogen chloride gas and permits the easy control of the reaction conditions .


Molecular Structure Analysis

The molecular formula of “2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde” is C8H11ClN2O . The InChI Key is JLVIHQCWASNXCK-UHFFFAOYSA-N . The SMILES string is CCCCC1=NC(C=O)=C(Cl)N1 .


Chemical Reactions Analysis

“2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde” may be used in the preparation of symmetrical esters of dialkyl .


Physical And Chemical Properties Analysis

“2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde” is a crystalline powder . It has a melting point of 99°C . The molecular weight is 186.64 g/mol .

Scientific Research Applications

Synthesis of Fused Ring Heterocycles

The compound 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a derivative of 2-Chloro-1H-imidazole-5-carbaldehyde, has been used for the synthesis of tricyclic heterocycles. This synthesis involves substituting the chlorine atom with an unsaturated thiolate or alkoxide, transforming the aldehyde function into a 1,3-dipole, and using Chloramine-T for the generation of 1,3-dipoles. This method is significant for constructing biologically active fused heterocycles (Gaonkar & Rai, 2010).

Copper-Catalyzed Oxidative Coupling

A practical synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, which includes 2-Chloro-1H-imidazole-5-carbaldehyde derivatives, was developed using a copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes. This method features preservation of the aldehyde group, inexpensive catalysts, high atom economy, and mild conditions (Li et al., 2015).

Antitumor Activity

N-Substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives, which are chemically related to 2-Chloro-1H-imidazole-5-carbaldehyde, showed promising antitumor activity against Ehrlich ascites tumor cells in vivo. These compounds also inhibited cellular proliferation and induced apoptosis, making them potential candidates for anticancer therapies (Kumar et al., 2007).

Conversion into Imidazolones

The oxidative conversion of 1H-imidazole and 2-substituted imidazoles to corresponding imidazolones, including derivatives of 2-Chloro-1H-imidazole-5-carbaldehyde, has been studied. This method offers mild reaction conditions, cost-effectiveness, short reaction time, ease of isolation of products, and the use of eco-friendly reagents (Manjunatha & Puttaswamy, 2016).

Anti-inflammatory Activity

Microwave-assisted synthesis of N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives, similar to 2-Chloro-1H-imidazole-5-carbaldehyde, demonstrated anti-inflammatory activity. Some of these compounds showed potent activity comparable to standard drugs in a rat model (Gaonkar, Rai, & Shetty, 2009).

Safety And Hazards

“2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde” may cause skin sensitization and is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to wear protective gloves .

properties

IUPAC Name

2-chloro-1H-imidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-4-6-1-3(2-8)7-4/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHGRRSOGWDXJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648050
Record name 2-Chloro-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1H-imidazole-5-carbaldehyde

CAS RN

1333235-40-7
Record name 2-Chloro-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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